

Introduction: The Significance of the 4-Arylcyclohexanone Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Chlorophenyl)cyclohexanone**

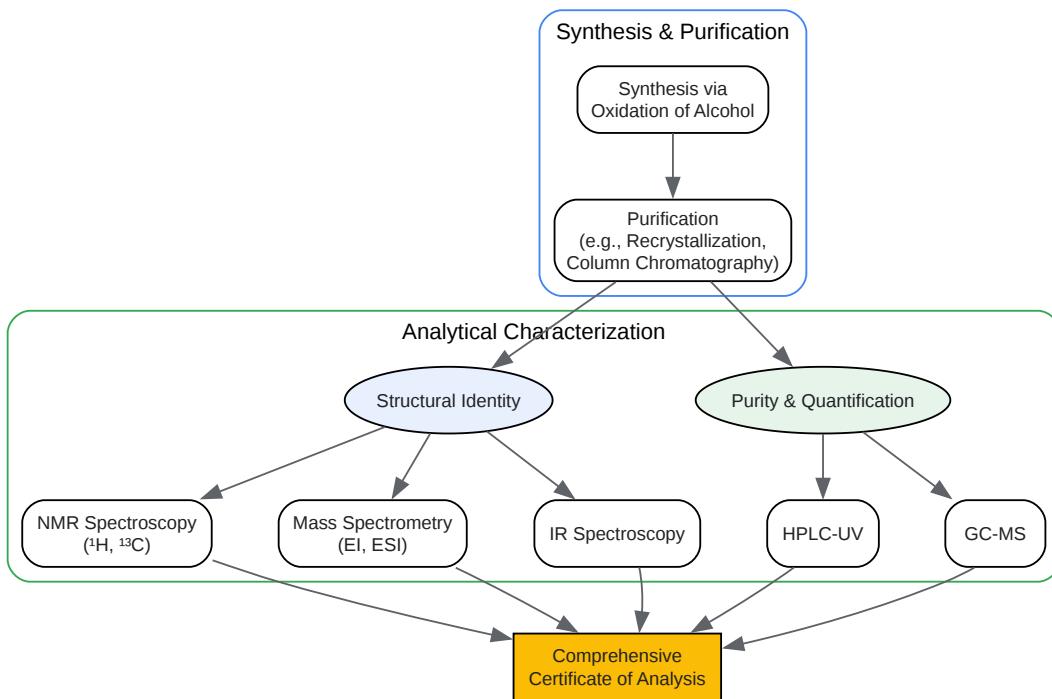
Cat. No.: **B027520**

[Get Quote](#)

In the landscape of medicinal chemistry and drug development, the 4-arylcyclohexanone scaffold is a privileged structure, serving as a versatile pharmacophore for a range of therapeutic targets.^[1] **4-(4-Chlorophenyl)cyclohexanone** (CAS No. 14472-80-1) is a key representative of this class. Its unique architecture, featuring a cyclohexanone ring and a chlorophenyl substituent, influences critical physicochemical properties like lipophilicity and electronic distribution. These properties, in turn, govern how its derivatives interact with biological macromolecules, making a thorough understanding of its fundamental characteristics essential for rational drug design.^[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of **4-(4-Chlorophenyl)cyclohexanone**. We will delve into its structural and spectral characteristics, analytical methodologies for its characterization, and the context of its application in modern research. This document is intended for researchers, medicinal chemists, and quality control specialists who require a deep, practical understanding of this important chemical entity.

Core Physicochemical Characteristics


The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and potential metabolic pathways. **4-(4-Chlorophenyl)cyclohexanone** is a white solid under standard conditions.^{[3][4]} Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	14472-80-1	[5]
Molecular Formula	C ₁₂ H ₁₃ ClO	Derived from structure
Molecular Weight	210.68 g/mol	Derived from formula
Appearance	White Solid	[4]
Melting Point	138-141 °C	[3][4]
Boiling Point	138-141 °C at 0.5 Torr	[3][4]
Solubility	Soluble in Chloroform, Dichloromethane	[3][4]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[3][4]

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, purity, and stability of a chemical intermediate like **4-(4-Chlorophenyl)cyclohexanone**. The process is multi-faceted, employing a suite of spectroscopic and chromatographic techniques to build a comprehensive profile of the compound.

Figure 1. Analytical Workflow for 4-(4-Chlorophenyl)cyclohexanone

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis, purification, and characterization.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Each technique provides a unique piece of the puzzle, and together they confirm the precise arrangement of atoms within the **4-(4-Chlorophenyl)cyclohexanone** molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For **4-(4-Chlorophenyl)cyclohexanone**, the most telling feature is the carbonyl (C=O) group of the ketone.

- C=O Stretch: A strong, sharp absorption peak is expected around 1715 cm^{-1} , which is characteristic of a saturated, six-membered ring ketone.^[6] The position of this peak confirms the presence of the carbonyl group and its non-conjugated nature.^[6]
- C-H Stretch (sp^3): Absorption bands will appear just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$), corresponding to the C-H bonds of the cyclohexyl ring.
- C-H Stretch (sp^2): Weaker absorptions are expected just above 3000 cm^{-1} (typically $3020\text{-}3100\text{ cm}^{-1}$) for the C-H bonds on the aromatic ring.^[7]
- C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Cl Stretch: A peak corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically between $700\text{-}800\text{ cm}^{-1}$.

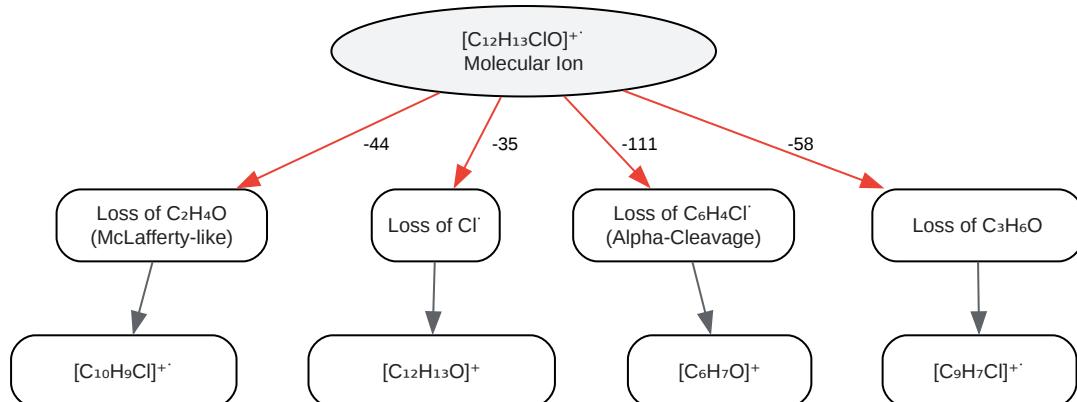
The absence of a broad absorption band in the $3200\text{-}3600\text{ cm}^{-1}$ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR:
 - Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the aromatic region ($\sim 7.2\text{-}7.4\text{ ppm}$). The para-substitution pattern leads to a characteristic AA'BB' system due to symmetry.
 - Cyclohexanone Protons: The protons on the cyclohexanone ring will appear as complex multiplets in the upfield region ($\sim 1.8\text{-}3.0\text{ ppm}$). The protons alpha to the carbonyl group will

be the most downfield shifted within this range. The proton at the C4 position (methine proton) will also be a distinct multiplet.


- ^{13}C NMR:
 - Carbonyl Carbon: A characteristic peak will be observed far downfield (>200 ppm), which is diagnostic for a ketone carbonyl carbon.[8]
 - Aromatic Carbons: Four signals are expected in the aromatic region (~120-145 ppm). The carbon atom bearing the chlorine (C-Cl) and the carbon atom attached to the cyclohexyl ring (ipso-carbon) will have distinct chemical shifts.
 - Cyclohexanone Carbons: Signals corresponding to the methylene and methine carbons of the cyclohexyl ring will be observed in the upfield region (~25-50 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this peak will be a cluster of two peaks: one for the ^{35}Cl isotope (M^+) and another for the ^{37}Cl isotope ($\text{M}+2$) in an approximate 3:1 intensity ratio, which is a definitive signature for a monochlorinated compound.
- Key Fragmentation Pathways: The fragmentation of cyclic ketones is well-documented.[9] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common pathway.

Figure 2. Key Mass Spectrometry Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols: A Practical Approach

The following protocols are standardized methods for the analysis and synthesis of **4-(4-Chlorophenyl)cyclohexanone**, designed to be self-validating and reproducible.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. A C18 column is used due to its versatility in retaining moderately nonpolar compounds like our target. A gradient elution of water and acetonitrile allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is suitable as the chlorophenyl group contains a chromophore.

Methodology:

- System Preparation:

- Instrument: HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.

- Sample Preparation:

- Accurately weigh approximately 1 mg of **4-(4-Chlorophenyl)cyclohexanone**.
- Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

- Chromatographic Run:

- Injection Volume: 10 µL.
- Gradient Program:
 - 0-2 min: 50% B
 - 2-15 min: 50% to 95% B
 - 15-17 min: 95% B
 - 17.1-20 min: 50% B (re-equilibration)

- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Laboratory-Scale Synthesis

Rationale: A common and efficient route to 4-aryl cyclohexanones is the oxidation of the corresponding secondary alcohol.^[2] This method avoids harsh conditions and often results in high yields. Sodium hypochlorite (in the form of bleach) is an inexpensive and readily available oxidizing agent.

Methodology:

- **Reaction Setup:**

- To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(4-chlorophenyl)cyclohexanol (1.0 eq).
- Dissolve the starting material in acetic acid (approx. 10 volumes).
- Cool the flask in an ice-water bath to 0-5 °C.

- **Oxidation:**

- Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~6-8%, 1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
- Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase until the starting material is consumed.

- **Workup and Isolation:**

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.
- Extract the mixture three times with ethyl acetate.

- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification:
 - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure **4-(4-Chlorophenyl)cyclohexanone**.[\[2\]](#)

Applications in Drug Discovery and Research

The **4-(4-Chlorophenyl)cyclohexanone** moiety is a valuable starting point for the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological activities. For example, the related 4-amino-4-arylcylohexanone analogs have shown potent analgesic properties.[\[1\]](#) Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carbohydrazide have been investigated for antibacterial activity.[\[1\]\[10\]](#) The compound itself serves as a crucial reference standard in the development of these more complex active pharmaceutical ingredients (APIs), essential for quality control, pharmacokinetic studies, and stability testing.[\[2\]](#) Its role as a key intermediate in the synthesis of ketamine, a non-competitive NMDA receptor antagonist, highlights the importance of this structural class in neuroscience.[\[11\]\[12\]](#)

Conclusion

4-(4-Chlorophenyl)cyclohexanone is more than a simple chemical intermediate; it is a foundational building block in the pursuit of novel therapeutics. Its well-defined physicochemical and spectroscopic properties, presented herein, provide the essential data required by researchers for its confident use in synthesis and analysis. The provided protocols for characterization and synthesis offer a practical framework for laboratory application, ensuring reproducibility and high standards of quality. As research into CNS disorders and infectious diseases continues, the utility of the 4-arylcylohexanone scaffold, and by extension this key derivative, is set to endure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone|CAS 36716-71-9 [benchchem.com]
- 3. Cyclohexanone, 4-(4-chlorophenyl)- CAS#: 14472-80-1 [m.chemicalbook.com]
- 4. Cyclohexanone, 4-(4-chlorophenyl)- | 14472-80-1 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. bartleby.com [bartleby.com]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. [bmse000405 Cyclohexanone at BMRB](http://bmse000405) [bmrbi.io]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. researchgate.net [researchgate.net]
- 11. [Synthesis of 2-\(2-Chlorophenyl\)cyclohexanone](http://Synthesis%20of%202-(2-Chlorophenyl)cyclohexanone) _Chemicalbook [chemicalbook.com]
- 12. [Ketamine - Wikipedia](http://Ketamine) [en.wikipedia.org]
- To cite this document: BenchChem. [Introduction: The Significance of the 4-Arylcyclohexanone Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027520#physicochemical-properties-of-4-4-chlorophenyl-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com